2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C35H34N2O2S and its molecular weight is 546.7g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis of Scientific Research Applications
Pharmaceuticals: Tetrahydroquinoline derivatives are prominent in medicinal chemistry, with applications ranging from anti-asthmatic and anti-inflammatory to antimalarial and anticancer agents .
Pesticides: These compounds are utilized in the development of pesticides due to their biological activity .
Antioxidants: Their chemical properties make them suitable as antioxidants .
Photosensitizers: They serve as photosensitizers in various chemical processes .
Dyes: The derivatives are also used in the production of dyes .
Antifungal Agents: Novel tetrahydroquinoline derivatives have been synthesized for potential use as fungicides .
Synthetic Organic Chemistry: Due to their high reactivity and wide spectrum of chemical properties, these compounds have a significant role in synthetic organic chemistry .
Electrochemical Applications: They are synthesized via electrochemical methods for various applications .
properties
IUPAC Name |
2-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2S/c1-2-3-9-25-14-16-27(17-15-25)33(38)24-40-35-31(22-36)34(30-12-7-8-13-32(30)37-35)28-18-20-29(21-19-28)39-23-26-10-5-4-6-11-26/h4-6,10-11,14-21H,2-3,7-9,12-13,23-24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKMFMFQLBPQRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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